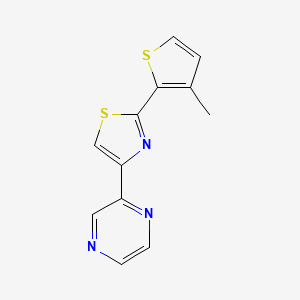![molecular formula C13H15BrFNO3 B6623205 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid, also known as BFMB, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate the expression of certain genes involved in cancer progression and immune responses.
Biochemical and Physiological Effects:
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses by regulating the production of cytokines and other immune-related molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have low toxicity in animal models. However, there are also limitations to using 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid may have off-target effects that could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid. One area of interest is in cancer research, where 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could potentially be used as a therapeutic agent for various types of cancer. Additionally, more research is needed to understand the mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid and to identify its molecular targets. In neurology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be further studied for its potential to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be studied for its potential to modulate immune responses and treat autoimmune diseases. Overall, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-4-fluoroacetophenone with methylamine followed by the addition of butyric acid. This method has been reported in several scientific journals and has been shown to yield high purity 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid.
Applications De Recherche Scientifique
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses and can potentially be used in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-[[2-(3-bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-16(6-2-3-13(18)19)12(17)8-9-4-5-11(15)10(14)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMVGLINYXDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)

![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)


![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)

![N-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]-N-methylbenzamide](/img/structure/B6623190.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)